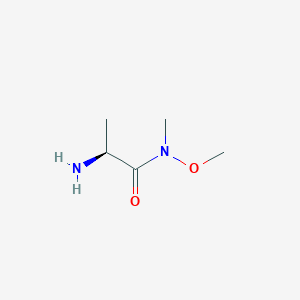

(2S)-2-amino-N-methoxy-N-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-4(6)5(8)7(2)9-3/h4H,6H2,1-3H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYCIUWVKMXBFH-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267609 | |

| Record name | (2S)-2-Amino-N-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152169-63-6 | |

| Record name | (2S)-2-Amino-N-methoxy-N-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152169-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-N-methoxy-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2s 2 Amino N Methoxy N Methylpropanamide

Nucleophilic Addition Reactions

The paramount synthetic utility of Weinreb amides, including (2S)-2-amino-N-methoxy-N-methylpropanamide, stems from their controlled reactions with nucleophiles. numberanalytics.comacs.org The carbonyl carbon in the Weinreb amide is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction proceeds by changing the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

Reactions with Organometallic Reagents (Grignard, Organolithium)

A significant advantage of the Weinreb amide is its clean reaction with potent organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds. wisc.edu Unlike reactions with other acyl compounds such as esters or acid chlorides, which often suffer from "over-addition" to yield tertiary alcohols, Weinreb amides selectively produce ketones. wikipedia.orgmasterorganicchemistry.com This selectivity holds true even when an excess of the organometallic reagent is employed. wisc.edu

Organolithium and Grignard reagents are strong nucleophiles and bases that readily add to carbonyl compounds. wikipedia.orglibretexts.org The reaction of this compound with these reagents involves the nucleophilic attack of the organometallic's carbanionic carbon on the amide's electrophilic carbonyl carbon. libretexts.orgyoutube.com This process, known as 1,2-addition, is generally irreversible with strong nucleophiles like Grignard and organolithium reagents. masterorganicchemistry.comlibretexts.org The reaction is typically conducted in an appropriate solvent like tetrahydrofuran (B95107) (THF) and requires a subsequent aqueous workup step to yield the final ketone product. wisc.edumasterorganicchemistry.com

| Reagent Type | General Formula | Resulting Product with Weinreb Amide |

| Grignard Reagent | R-MgX | Ketone (R-C(O)-R') |

| Organolithium Reagent | R-Li | Ketone (R-C(O)-R') |

Table 1: General reactions of Weinreb amides with organometallic reagents.

Formation of Stereodefined Ketones and Aldehydes

The reaction of a Weinreb amide with an organometallic reagent provides a reliable pathway to ketones. numberanalytics.comwikipedia.org Similarly, reduction of the amide with a suitable hydride reagent yields aldehydes. wikipedia.orgwisc.edu A key feature of using a chiral substrate like this compound is that the reaction at the carbonyl center does not typically affect the existing stereocenter at the alpha-carbon. This allows for the synthesis of stereodefined α-amino ketones, which are valuable building blocks in asymmetric synthesis. st-andrews.ac.uk

The synthesis of aldehydes from this compound can be achieved by reduction with an excess of a hydride reagent like lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H). wikipedia.orgorgsyn.org The stable intermediate formed during the reaction prevents over-reduction to an alcohol, and the aldehyde is liberated upon aqueous workup. acs.org

Elucidation of the Weinreb Amide Tetrahedral Intermediate Stabilization Mechanism

The unique ability of Weinreb amides to prevent over-addition is attributed to the stability of the tetrahedral intermediate formed during the reaction. acs.org When a Grignard or organolithium reagent adds to the carbonyl carbon, a tetrahedral intermediate is formed. wikipedia.orgyoutube.com The N-methoxy and N-methyl groups on the amide nitrogen play a crucial role in stabilizing this intermediate through chelation. numberanalytics.comwikipedia.org

The oxygen of the N-methoxy group and the newly formed oxyanion chelate to the metal ion (Mg²⁺ from the Grignard reagent or Li⁺ from the organolithium reagent), forming a stable five-membered ring. wikipedia.orgwisc.edunih.gov This chelated intermediate is stable at the low temperatures at which the reaction is typically run and does not collapse until an aqueous workup is performed. wikipedia.org The stability of this intermediate prevents the addition of a second equivalent of the organometallic reagent, which is the common pathway for over-addition in reactions with other carboxylic acid derivatives. wikipedia.orgmasterorganicchemistry.com Upon the addition of an acid during workup, the chelate breaks down, and the intermediate collapses to form the desired ketone. wikipedia.org

Oxidative and Reductive Transformations of the Amide Moiety

The amide moiety of this compound can undergo both reductive and oxidative transformations. The most common transformation is the reduction to an aldehyde, as mentioned previously, using hydride reagents like LiAlH₄ or DIBAL-H. wikipedia.orgorgsyn.org This selective reduction is a significant advantage of Weinreb amide chemistry. acs.org

Oxidative transformations of the Weinreb amide group itself are less common. However, under certain conditions, such as those used for some transition metal-catalyzed C-H functionalization reactions, the N-O bond of the Weinreb amide can be cleaved. nih.gov In these instances, the N-O bond can act as an internal oxidant, leading to the formation of an N-methyl amide as a major product. nih.gov

Substitution Reactions Involving Amino and Methoxy Groups

The this compound molecule possesses multiple reactive sites, including the primary amino group and the N-methoxy group.

While specific literature on the substitution reactions for this compound is not extensively detailed, the reactivity of the functional groups can be inferred. Primary amino groups are nucleophilic and typically undergo reactions such as alkylation and acylation.

Rearrangement Reactions

Specific studies detailing rearrangement reactions, such as the Hofmann, Curtius, or Beckmann rearrangements, involving this compound as the starting substrate are not prominently featured in the reviewed literature. These classical rearrangements typically involve different functional group precursors, such as primary amides for the Hofmann rearrangement, acyl azides for the Curtius rearrangement, or oximes for the Beckmann rearrangement. wiley-vch.debeilstein-journals.org While it is conceivable to synthesize such precursors from derivatives of the parent amino acid (Alanine), direct rearrangement of the Weinreb amide itself is not a standard documented pathway.

Base-Mediated Rearrangements to N,O-Acetals

A significant reaction pathway for α-amino Weinreb amides, such as this compound, involves a base-mediated rearrangement to form N,O-acetal intermediates. researchgate.net This transformation provides a straightforward method for the synthesis of α-amino amides. The reaction is initiated by a base, which facilitates the rearrangement of the modified Weinreb amide structure.

The resulting N,O-acetal is a versatile intermediate that can undergo subsequent functionalization. For instance, it can be subjected to arylation, alkylation, alkenylation, or alkynylation to produce the corresponding α-substituted amino amides in high yields. researchgate.net This two-step, one-pot process, involving the in situ generation of O-silyl N,O-ketene acetals from N-alkoxyamides, allows for the introduction of various substituents onto the α-carbon. researchgate.net

A related process observed in N-methyl-N-oxyamides is a homologative transformation into N-acyl-N,O-acetals under controlled basic conditions. nih.gov In this mechanistically distinct rearrangement, the N-methyl group of the starting material acts as the source for a methylene (B1212753) unit that inserts into the N-O bond. nih.gov This process underscores the diverse reactivity of the N-alkoxyamide functionality in the presence of bases.

It is important to note that under strongly basic conditions, a competing reaction can occur: a base-induced E2 elimination. This side reaction generates formaldehyde (B43269) and the corresponding N-methylamide anion, which can potentially limit the yield of the desired rearrangement product. researchgate.netlookchem.com The steric environment of both the base and the Weinreb amide can influence the competition between rearrangement, enolization, and elimination pathways. lookchem.com

Table 1: Examples of Base-Mediated Reactions of N-Alkoxyamides

| Starting Material | Base | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Modified Weinreb Amides | Strong Base | N,O-Acetal | α-Substituted Amino Amides | researchgate.net |

| N-Methyl-N-oxyamides | Controlled Base | Iminium ion / Alkoxide | N-Acyl-N,O-acetals | nih.gov |

| N-Methoxy-N-methylamides | Sterically Hindered Strong Base | N-Methylamide Anion / Formaldehyde | Products of E2 Elimination | researchgate.netlookchem.com |

Electrophilic Amidation Pathways and Related Processes

The N-methoxy-N-methylamide group in this compound can be activated to generate an electrophilic nitrogen species, enabling electrophilic amidation reactions. These pathways are valuable for the formation of new carbon-nitrogen bonds, particularly in the synthesis of heterocyclic structures like oxindoles. uwaterloo.ca

The activation of N-methoxy amides, for instance with triflic anhydride, can lead to the formation of a highly reactive N-acyl-N-methoxy nitrenium ion intermediate. uwaterloo.ca This electrophilic species is capable of undergoing intramolecular aromatic amination, where an aryl group within the same molecule attacks the electrophilic nitrogen, leading to cyclization. uwaterloo.ca The stability of this nitrenium ion is a key factor in the success of such reactions. uwaterloo.ca

Early work in this area demonstrated that N-chloro-N-methoxy amides, upon treatment with silver(I) salts, could generate an N-acyl-N-methoxy nitrenium ion. This intermediate was proposed to be the key electrophilic species responsible for the cyclization to form N-methoxy oxindoles. uwaterloo.ca

The general mechanism for electrophilic amidation using N-methoxyamides involves the activation of the amide, followed by the generation of the electrophilic nitrenium ion. This species then reacts with a suitable nucleophile, such as an aromatic ring, to form the final aminated product. researchgate.net The versatility of this approach allows for the synthesis of a range of nitrogen-containing compounds.

Table 2: Key Species in Electrophilic Amidation of N-Methoxyamides

| Precursor | Activating Agent | Key Electrophilic Intermediate | Typical Product | Ref. |

|---|---|---|---|---|

| N-Methoxy Amide | Triflic Anhydride | N-Acyl-N-methoxy Nitrenium Ion | Oxindoles (via intramolecular reaction) | uwaterloo.ca |

| N-Chloro-N-methoxy Amide | Silver(I) Salts (e.g., Ag2CO3) | N-Acyl-N-methoxy Nitrenium Ion | N-Methoxy Oxindoles | uwaterloo.ca |

| N-Methoxyamide | General Activator | Electrophilic Nitrogen Species | Amidated Compounds | researchgate.net |

Applications of 2s 2 Amino N Methoxy N Methylpropanamide in Complex Molecule Synthesis

Asymmetric Construction of Chiral Building Blocks

The use of N-protected amino acids as chiral precursors is a fundamental strategy in asymmetric synthesis. Converting these acids into their N-methoxy-N-methylamide (Weinreb amide) derivatives provides robust intermediates for constructing more complex chiral synthons. sigmaaldrich.comresearchgate.net

The primary application of α-amino Weinreb amides is the synthesis of chiral α-amino aldehydes and ketones. sigmaaldrich.comnih.gov These products are versatile building blocks for polyfunctional amino derivatives. nih.gov The N-protected form of (2S)-2-amino-N-methoxy-N-methylpropanamide, such as N-(tert-Butoxycarbonyl)-L-alanine N'-methoxy-N'-methylamide, serves as a stable and reliable precursor. sigmaaldrich.com

α-Amino Aldehydes: Reduction of the Weinreb amide using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) efficiently yields the corresponding N-protected α-amino aldehyde. sigmaaldrich.comorientjchem.org This transformation is a key step in many synthetic sequences. orientjchem.org

α-Amino Ketones: Reaction with organometallic reagents, such as Grignard or organolithium reagents, converts the Weinreb amide into a chiral α-amino ketone. wikipedia.orgresearchgate.net The stability of the tetrahedral intermediate formed during the reaction prevents the common problem of over-addition, leading to high yields of the desired ketone. wikipedia.org

β-Amino Carbonyl Compounds: The Weinreb amide strategy can be extended to the synthesis of β-amino carbonyl compounds. orientjchem.orgnih.gov N-sulfinyl β-amino Weinreb amides, prepared through the condensation of sulfinimines with the potassium enolate of N-methoxy-N-methylacetamide, are effective chiral building blocks. nih.gov These intermediates react cleanly with organometallic reagents to furnish enantiopure β-amino ketones, which are significant moieties in various natural products and synthetic targets. orientjchem.orgnih.gov

| Precursor Type | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| α-Amino Weinreb Amide | LiAlH₄, DIBAL-H | α-Amino Aldehyde | Intermediate for Wittig reactions and reductive aminations. orientjchem.org | sigmaaldrich.comorientjchem.org |

| α-Amino Weinreb Amide | Organometallic Reagents (e.g., Grignard) | α-Amino Ketone | Core of many bioactive molecules; versatile synthetic intermediate. wikipedia.orgnih.gov | wikipedia.orgresearchgate.netnih.gov |

| β-Amino Weinreb Amide | Organometallic Reagents (e.g., Grignard) | β-Amino Ketone | Key building block for alkaloids and other complex structures. nih.gov | orientjchem.orgnih.gov |

Piperidine (B6355638) rings are core structures in numerous natural products and pharmaceutical compounds. numberanalytics.comnih.gov Chiral amino acids, including L-alanine and L-glutamic acid, serve as starting points for the enantioselective synthesis of substituted piperidines. niscpr.res.inresearchgate.net The Weinreb amide methodology provides a powerful tool for constructing the carbon skeleton necessary for cyclization into piperidine alkaloids.

A clear example is the asymmetric synthesis of the Sedum alkaloids (+)-sedridine and (-)-allosedridine. nih.gov This synthesis utilizes an N-sulfinyl β-amino Weinreb amide as a key chiral building block. The Weinreb amide is treated with a Grignard reagent to form a β-amino ketone, which is then elaborated through reduction and cyclization steps to yield the target piperidine alkaloids. nih.gov While many routes to piperidines exist, including ring-closing metathesis and reductive amination, the Weinreb amide approach offers a reliable method for introducing specific side chains required for complex alkaloid structures. nih.govniscpr.res.in

While this compound is itself an α-amino amide, its primary role is not as a direct precursor for chain extension to other α-amino amides but rather as a source of a chiral α-amino carbonyl unit. The broader goal of synthesizing diverse α-amino amides often relies on other methods starting from aldehydes or α-amino acid derivatives. thieme.denih.govrsc.org

Peptides containing D-amino amides, for instance, are found in many biologically active molecules. nih.govrsc.org One successful enantioselective synthesis of D-α-amino amides starts from aliphatic aldehydes and utilizes a cinchona alkaloid-catalyzed aza-Henry reaction, followed by integration with Umpolung Amide Synthesis. nih.govrsc.org Other approaches include the asymmetric Strecker synthesis or the alkylation of masked glycine (B1666218) equivalents to produce α-amino acids, which are then coupled to form amides. nih.govacs.org These methods highlight the importance of generating enantiopure α-amino building blocks, a category to which this compound belongs, even if it is not the immediate reactant in these specific transformations. thieme.deacs.org

Strategic Intermediate in Natural Product Total Synthesis

The reliability of the Weinreb amide functionality makes it a frequent choice in the total synthesis of complex natural products. numberanalytics.comwikipedia.orgnih.gov Its ability to deliver ketones cleanly allows for the precise construction of advanced intermediates deep into a synthetic route. wikipedia.org

Anisomycin (B549157) is an antibiotic with a pyrrolidine (B122466) core. Synthetic strategies toward anisomycin and its analogs often focus on creating the functionalized pyrrolidine ring from chiral precursors. researchgate.net For example, one strategy reports the synthesis of deacetyl (+)-anisomycin from a common amino-vicinal diol intermediate derived from tri-O-benzyl-D-glucal. researchgate.net Another approach describes the synthesis of a key γ-amino-β-hydroxy acid fragment of a related compound, hapalosin, via the ring-opening of an activated N-Boc-lactam. researchgate.net While these syntheses rely on chiral pool starting materials, a direct application of this compound in the total synthesis of anisomycin or its analogs was not identified in the surveyed literature.

Coniine, the toxic alkaloid from poison hemlock, was the first alkaloid to be synthesized and its structure fully established. nih.govwikipedia.org Numerous synthetic approaches have been developed for coniine and other 2-alkylpiperidine alkaloids. researchgate.netresearchgate.net Biosynthetically, coniine originates from a polyketide pathway, with nitrogen incorporated from L-alanine, highlighting the connection between this amino acid and the alkaloid's structure. researchgate.net

While a synthetic route to coniine that specifically employs this compound was not found, the utility of the Weinreb amide strategy in synthesizing closely related piperidine alkaloids is documented. nih.gov The enantioselective syntheses of (+)-sedridine and (-)-allosedridine demonstrate the power of this method. nih.gov In this route, a β-amino Weinreb amide is converted to a β-amino ketone, which serves as the precursor to the piperidine ring system. nih.gov This application serves as a strong proof-of-concept for the use of Weinreb amides derived from amino acids in the construction of piperidine alkaloids related to coniine.

| Target Alkaloid Class | Key Intermediate | Transformation | Significance | Reference |

|---|---|---|---|---|

| Piperidine Alkaloids (e.g., Sedridine) | N-sulfinyl β-amino Weinreb amide | Reaction with Grignard reagent to form a β-amino ketone, followed by cyclization. | Demonstrates a viable route from Weinreb amides to complex piperidine structures. | nih.gov |

| Pyrrolidine Alkaloids | (Not specified) | (Not specified) | The target compound requested is a potential precursor for pyrrolidine synthesis, though specific examples were not found. | N/A |

Contribution to the Synthesis of Complex Terpenoids (e.g., Nervione)

The synthesis of complex natural products, such as terpenoids, often requires the precise installation of functional groups and stereocenters. While there is no direct report of using this compound in the synthesis of the complex terpenoid Nervione, the strategy of employing amide derivatives for key bond formations is documented.

In a recent asymmetric total synthesis of (+)- and (−)-nervione, a related Weinreb amide, (S)-N,N-diethyl-6-(2-hydroxypropanoyl)-4-methoxybenzofuran-5-carboxamide, served as a crucial intermediate. This intermediate was subjected to a highly diastereoselective reduction to establish a key stereocenter in the target molecule. This highlights the importance of amide-based intermediates in controlling stereochemistry during the synthesis of complex structures like Nervione.

The use of a chiral Weinreb amide such as this compound could, in principle, offer a similar level of control. The inherent chirality of the L-alanine backbone can influence the stereochemical outcome of reactions at adjacent positions, making it a valuable synthon for introducing specific stereochemistry in a terpenoid framework. The synthesis of terpenoids often involves the assembly of intricate carbon skeletons, and the use of chiral building blocks derived from amino acids can provide an efficient route to enantiomerically pure products. mdpi.comnih.gov

Table 1: Key Intermediates in the Asymmetric Synthesis of Nervione

| Intermediate | Role in Synthesis |

|---|

Utilization as a Chiral Auxiliary in Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org Amino acids and their derivatives are a common source of chiral auxiliaries due to their natural abundance and well-defined stereochemistry. chimia.chresearchgate.net

This compound possesses the necessary features to act as a chiral auxiliary. The (2S)-stereocenter derived from L-alanine can direct the approach of reagents to a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer. For instance, the enolate formed from an N-acylated derivative of this compound could undergo diastereoselective alkylation, with the stereochemical outcome dictated by the chiral center of the alanine (B10760859) moiety.

While specific examples utilizing this compound as a chiral auxiliary are not prominent in the literature, the principle is well-established with other chiral amides, such as those derived from pseudoephedrine. wikipedia.org These auxiliaries have been successfully employed in a variety of stereoselective transformations, including alkylations, aldol (B89426) reactions, and conjugate additions. After the desired stereocenter has been set, the chiral auxiliary can be cleaved and potentially recovered for reuse. The application of chiral Weinreb amide equivalents in the direct asymmetric synthesis of chiral aldehydes and ketones has also been reviewed, underscoring the potential of these compounds in stereocontrolled synthesis. rsc.org

Table 2: Common Types of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Example | Typical Application |

|---|---|---|

| Amino Acid-Derived | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | Diastereoselective reductions |

| Amino Alcohol-Derived | Pseudoephedrine | Diastereoselective alkylations |

Precursor for Advanced Synthetic Reagents and Ligands

Chiral N-methoxy-N-methylamides derived from amino acids are valuable precursors for the synthesis of more complex and functionally diverse molecules, including advanced synthetic reagents and chiral ligands. The Weinreb amide functionality can be readily converted into a ketone or an aldehyde, which can then be further elaborated. wisc.edupsu.edu

For example, reduction of this compound with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) would furnish the corresponding chiral α-amino aldehyde. organic-chemistry.org These aldehydes are highly versatile intermediates that can participate in a wide range of transformations, including Wittig reactions, aldol condensations, and reductive aminations, to generate a variety of chiral products.

Furthermore, the amino group in this compound can be functionalized to create novel chiral ligands for asymmetric catalysis. For instance, acylation of the amino group followed by conversion of the Weinreb amide to a phosphine (B1218219) or other coordinating group could lead to the formation of bidentate or tridentate chiral ligands. Such ligands are crucial for the development of highly enantioselective metal-catalyzed reactions. The synthesis of chiral phosphine ligands is an active area of research, and amino acid-derived scaffolds are attractive starting points. escholarship.org The ability to synthesize multi-substituted amines from N-methoxyamides further expands the potential of these compounds as precursors to complex nitrogen-containing structures. researchgate.net

Table 3: Potential Transformations of this compound

| Reagent | Product Type | Potential Application |

|---|---|---|

| Organometallic Reagent (e.g., Grignard) | Chiral α-amino ketone | Intermediate for complex molecule synthesis |

| Reducing Agent (e.g., DIBAL-H) | Chiral α-amino aldehyde | Building block for heterocycle synthesis |

Structural Elucidation and Computational Chemistry of 2s 2 Amino N Methoxy N Methylpropanamide

Theoretical and Computational Studies

Conformational Analysis and Potential Energy Surfaces

A table of mentioned compounds is also not applicable as no specific compounds could be discussed in detail.

Quantum Chemical Calculations (DFT, HF, NBO Analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are instrumental in determining the electronic structure, optimized geometry, and spectroscopic properties of (2S)-2-amino-N-methoxy-N-methylpropanamide.

Hartree-Fock (HF) and Density Functional Theory (DFT):

HF theory, being an ab initio method, provides a foundational understanding of the electronic wavefunction. However, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties. DFT, on the other hand, includes electron correlation through exchange-correlation functionals, offering a better balance between accuracy and computational cost. For a molecule like this compound, a B3LYP functional with a 6-311++G(d,p) basis set would be a suitable level of theory to obtain reliable geometric parameters and electronic properties.

Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, these calculations yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bonds. For this compound, NBO analysis would elucidate the nature of the amide bond, the hybridization of the atoms, and the extent of electron delocalization.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent hyperconjugative effects, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. For instance, the interaction between the lone pair of the amino group nitrogen and the antibonding orbital of a neighboring C-H bond can be quantified, revealing its contribution to the molecule's stability.

Table 1: Predicted Electronic Properties of this compound from DFT (B3LYP/6-311++G(d,p)) Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar amino acid derivatives. Actual calculated values may vary.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent or a biological receptor. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules.

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's equations of motion for each atom. The interactions between atoms are described by a force field, such as CHARMM or AMBER.

Through MD simulations, one can analyze various properties, including:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding another atom at a certain distance from a reference atom. For instance, the RDFs of water molecules around the amino and amide groups of this compound would reveal the structure of the solvation shell and the extent of hydrogen bonding.

Hydrogen Bonding Analysis: The formation and breaking of hydrogen bonds between the molecule and solvent molecules, or between molecules of the compound itself, can be monitored over time. This is crucial for understanding its solubility and aggregation behavior.

Conformational Analysis: By tracking the dihedral angles of the molecule's backbone over the course of the simulation, one can identify the most stable conformations and the energy barriers between them.

Table 2: Illustrative Intermolecular Interaction Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Interaction Type | Average Number of Interactions | Average Lifespan (ps) |

| Amine N-H --- Water O H-bond | 2.5 | 1.8 |

| Amide C=O --- Water H H-bond | 3.1 | 2.2 |

| Methoxy O --- Water H H-bond | 1.5 | 1.5 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Application of Quantum Chemical Descriptors in Structure-Reactivity Relationship Studies

Quantum chemical descriptors are numerical values derived from quantum chemical calculations that quantify various aspects of a molecule's electronic and geometric structure. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models.

For this compound, a range of descriptors can be calculated to predict its reactivity and potential biological activity. These can be categorized as:

Electronic Descriptors: These include HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges. These descriptors are related to the molecule's ability to participate in electrostatic and orbital-controlled interactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are 3D descriptors such as molecular surface area and volume, which are important for understanding steric interactions.

By calculating these descriptors for a series of related compounds and correlating them with their experimentally determined reactivity or biological activity, a QSAR model can be developed. For instance, the reactivity of the amide group in this compound could be correlated with the partial charge on the carbonyl carbon and the LUMO energy. Such models are valuable for predicting the properties of new, unsynthesized compounds.

Table 3: Selected Quantum Chemical Descriptors for this compound for Use in QSAR Studies

| Descriptor | Type | Predicted Value | Potential Correlation |

| HOMO-LUMO Gap | Electronic | 7.7 eV | Chemical Reactivity |

| Partial Charge on Carbonyl Carbon | Electronic | +0.55 e | Susceptibility to Nucleophilic Attack |

| Molecular Surface Area | Geometrical | 180 Ų | Steric Hindrance |

| LogP (Octanol-Water Partition Coefficient) | Physicochemical | -0.8 | Bioavailability |

Note: The values presented are hypothetical and for illustrative purposes. Accurate values would require specific calculations.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enantioselective Transformations

The development of novel catalytic systems for enantioselective transformations involving (2S)-2-amino-N-methoxy-N-methylpropanamide and its derivatives is a burgeoning area of research. The inherent chirality of this compound makes it an excellent substrate for asymmetric synthesis, aiming to create complex molecules with high stereocontrol.

Current research efforts are geared towards the design and application of catalysts that can achieve high yields and enantioselectivities in various transformations. For instance, the use of chiral transition metal complexes is being explored for reactions such as C-H functionalization. nih.gov Weinreb amides, including the N-protected form of this compound, can act as directing groups, guiding a metal catalyst to a specific C-H bond to introduce new functional groups with high regioselectivity and stereoselectivity. nih.gov The development of iridium(III) catalysts for the ortho-iodination of Weinreb amides represents a step in this direction. nih.gov Furthermore, enantioselective C-H hydroarylation of olefins directed by a Weinreb amide has been demonstrated with iridium catalysis. nih.gov

Another promising avenue is the use of organocatalysis. Chiral small molecules can catalyze a variety of asymmetric transformations, offering a metal-free alternative to traditional methods. While specific applications to this compound are still emerging, the broader success of organocatalysis in asymmetric synthesis suggests significant potential.

The table below summarizes some emerging catalytic strategies that could be applied to this compound:

| Catalytic Strategy | Potential Transformation | Key Advantages |

| Chiral Transition Metal Catalysis (e.g., Ir, Pd) | Enantioselective C-H Functionalization | High efficiency, regioselectivity, and stereoselectivity. |

| Organocatalysis | Asymmetric additions, cyclizations | Metal-free, environmentally benign, broad substrate scope. |

| Biocatalysis | Enzymatic modifications | High specificity, mild reaction conditions. |

Exploration of Unconventional Reactivity Modes for Enhanced Synthetic Utility

Beyond its traditional role as a precursor to ketones and aldehydes, researchers are exploring unconventional reactivity modes of this compound to enhance its synthetic utility.

One such example is the nonclassical Wittig reaction . This reaction allows for the direct conversion of N-methoxy-N-methylamides into ketones by treatment with alkylidenetriphenylphosphoranes, followed by in situ hydrolysis. acs.orgnih.gov This method avoids the use of highly reactive organometallic reagents, making it compatible with a wider range of functional groups. acs.org The proposed mechanism involves the formation of an oxaphosphetane intermediate, which then undergoes cycloreversion to an enamine that is subsequently hydrolyzed to the ketone. acs.org

Another area of exploration is the use of the Weinreb amide moiety as a directing group in transition metal-catalyzed C-H functionalization reactions . nih.gov This strategy leverages the coordinating ability of the amide to position a metal catalyst for the selective activation of otherwise inert C-H bonds. This has been demonstrated in palladium-catalyzed C(sp³)–H arylation of Weinreb amides, a reaction previously challenging to achieve. nih.gov The development of ligands that can accommodate the electronic properties of the Weinreb amide is crucial for the success of these transformations. nih.gov

Furthermore, the dual reactivity of the Weinreb amide, involving either nucleophilic addition to the carbonyl or reductive cleavage of the N-O bond, can be exploited for divergent synthesis. This has been demonstrated in the late-stage functionalization of meso-pyrrolidines, showcasing the potential for creating diverse molecular architectures from a common intermediate.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and sustainable chemical production. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for real-time reaction monitoring and optimization. acs.org

In the context of peptide synthesis, where activated amino acid derivatives are essential, flow chemistry has already demonstrated its power. Automated flow peptide synthesizers can significantly reduce the time required for peptide chain elongation. d-nb.info The use of this compound, particularly in its N-protected form, as a building block in such automated systems is a logical progression. For instance, in the synthesis of dipeptides, the activated alanine (B10760859) derivative can be efficiently coupled with another amino acid under flow conditions. nih.gov

The development of integrated batch and continuous flow processes is also a promising area. acs.org For example, a multi-step synthesis could involve the batch preparation of a key intermediate derived from this compound, followed by a continuous flow process for subsequent transformations and purification. acs.org This hybrid approach can leverage the advantages of both batch and flow methodologies.

The table below highlights the key benefits of integrating this compound with modern synthesis platforms:

| Platform | Key Benefits |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for in-line analysis. |

| Automated Synthesis | Increased throughput, reduced manual labor, improved reproducibility. |

| Integrated Systems | Combines the flexibility of batch processing with the efficiency of continuous flow. |

Advanced Computational Design for Tailored Reactivity and Selectivity

Advanced computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound by enabling the tailored design of catalysts and reaction conditions for specific transformations. In silico design methods can accelerate the discovery of new catalysts and provide deep mechanistic insights into their function. ethz.chresearchgate.net

Computational analysis of transition states is a powerful tool for understanding and predicting the enantioselectivity of catalytic reactions. jst.go.jp By modeling the transition state structures of a reaction involving a chiral catalyst and a substrate like an N-protected L-alanine Weinreb amide, researchers can identify the key interactions that govern stereochemical outcomes. This knowledge can then be used to design more selective catalysts. For example, computational studies have been used to rationalize the enantioselectivity in lithium binaphtholate-catalyzed Michael additions to acrylamides by analyzing the orientation of the reactants in the transition state. jst.go.jp

Descriptor-based modeling is another computational approach that can be used to predict the performance of catalysts. researchgate.net In this method, various molecular descriptors of a catalyst are correlated with its experimentally observed activity and selectivity. This allows for the rapid screening of large libraries of potential catalysts in silico, identifying the most promising candidates for experimental validation. researchgate.net

Furthermore, computational studies can elucidate complex reaction mechanisms, such as those involved in the C-H functionalization of Weinreb amides. nih.gov Density Functional Theory (DFT) calculations can help to understand the role of ligands in stabilizing catalytic intermediates and lowering activation barriers, guiding the development of more efficient catalytic systems. nih.gov The integration of computational design with experimental work creates a powerful feedback loop for the rapid optimization of chemical reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S)-2-amino-N-methoxy-N-methylpropanamide, and how can reaction conditions be optimized for high enantiomeric purity?

- Synthetic Routes :

- The synthesis typically involves chiral starting materials like (S)-2-aminopropanol. A multi-step process includes:

Amide coupling : Reacting (S)-2-aminopropanol with methoxy-methylamine derivatives using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the N-methoxy-N-methylamide backbone .

Chiral resolution : Use of chiral chromatography or enantioselective crystallization to ensure stereochemical integrity.

- Optimization :

- Temperature control (0–25°C) minimizes racemization.

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the critical spectral markers?

- NMR Spectroscopy :

- ¹H NMR : Key signals include the methoxy group (δ 3.1–3.3 ppm) and the chiral α-proton (δ 3.8–4.2 ppm, split due to coupling with the amino group).

- ¹³C NMR : The carbonyl carbon (δ ~170 ppm) and methoxy-methyl carbons (δ ~45–50 ppm) confirm amide formation .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) validates the molecular ion peak at m/z 132.16 (C₅H₁₂N₂O₂) and fragments corresponding to cleavage at the amide bond .

Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?

- Storage :

- Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation.

- Stability :

- Hydrolysis-prone in aqueous environments; use anhydrous solvents for dissolution.

- Monitor for decomposition via TLC or HPLC every 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Recommendations :

Standardized assays : Use enzyme inhibition assays (e.g., serine hydrolases) under uniform pH (7.4) and temperature (37°C) to compare activity.

Structural validation : Confirm compound purity and stereochemistry via X-ray crystallography or circular dichroism (CD) to rule out batch variability .

Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple cell lines to assess potency thresholds .

Q. What strategies are effective in optimizing the stereoselectivity of N-methoxy-N-methyl amidation reactions involving (2S)-2-aminopropanamide derivatives?

- Catalytic Systems :

- Chiral ligands (e.g., BINAP) with palladium catalysts improve enantioselectivity in coupling reactions.

- Solvent Effects :

- Tetrahydrofuran (THF) enhances stereochemical control compared to DMF due to reduced polarity .

- Kinetic Resolution :

- Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. What in vitro pharmacological models are appropriate for evaluating the target engagement of this compound in enzyme inhibition studies?

- Models :

Recombinant enzyme assays : Overexpress target enzymes (e.g., proteases) in HEK293 cells and measure inhibition via fluorogenic substrates.

Cell-free systems : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to purified enzyme targets .

- Validation :

- Pair with siRNA knockdown to confirm on-target effects .

Methodological Notes

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray) to address variability in biological activity reports .

- Stereochemical Integrity : Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.